
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a complex organic compound characterized by the presence of acetamido, hydroxy, and diiodophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenolic compound followed by acetamidation and subsequent coupling with a propanoic acid derivative. The reaction conditions often require the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a deiodinated derivative.
Applications De Recherche Scientifique
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialized materials and compounds.
Mécanisme D'action
The mechanism by which (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and acetamido groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The diiodophenyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid: Lacks the iodine atoms, resulting in different chemical properties.
(2R)-2-acetamido-3-(4-hydroxy-3,5-dibromophenyl)propanoic acid: Contains bromine instead of iodine, affecting its reactivity and applications.
Uniqueness
The presence of iodine atoms in (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid makes it unique compared to its analogs. Iodine atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H11I2NO4 |
|---|---|
Poids moléculaire |
475.02 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m1/s1 |
Clé InChI |
CDXURJOCZAIXFK-SECBINFHSA-N |
SMILES isomérique |
CC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


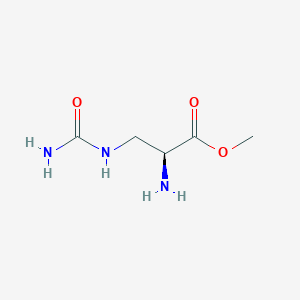
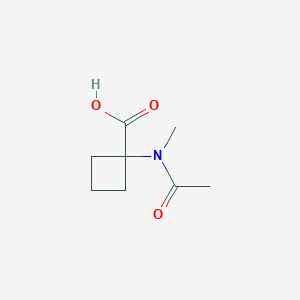
![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
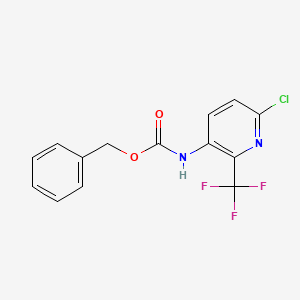
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)

![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
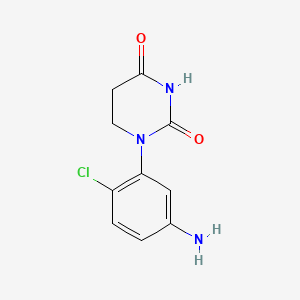
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)

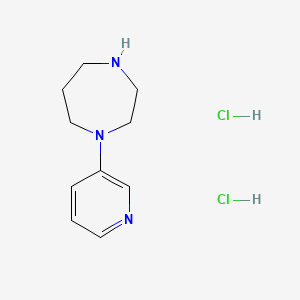
![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
